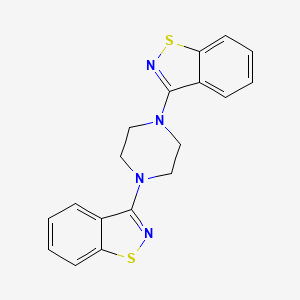

N,N'-Bis-(benzothiazol-3-yl)piperazine

Description

Contextualization within Heterocyclic Chemistry

N,N'-Bis-(benzothiazol-3-yl)piperazine is a notable example of a molecule constructed from multiple heterocyclic rings. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are of immense importance as they are widespread in natural products and form the backbone of many pharmaceutical agents and industrial chemicals. lgcstandards.com The fusion of benzothiazole (B30560) and piperazine (B1678402) rings in a single molecule creates a unique chemical architecture with potential for diverse applications.

Significance of Benzothiazole and Piperazine Scaffolds in Academic Research

The two core components of this compound, namely benzothiazole and piperazine, are individually recognized as "privileged scaffolds" in medicinal chemistry and materials science.

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a common feature in a multitude of biologically active compounds. nih.gov Its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological activities. nih.gov

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a frequently incorporated moiety in drug design. nih.gov Its presence in a molecule can influence properties such as solubility and basicity, and it often serves as a versatile linker between different pharmacophores. nih.gov The combination of these two well-established scaffolds in a single molecule like this compound presents an interesting subject for chemical synthesis and investigation.

Overview of this compound as a Research Subject

This compound is primarily available as a research chemical from various suppliers. lgcstandards.com While extensive peer-reviewed studies focusing solely on this specific compound are limited, its isomeric form, 1,4-bis(benzo[d]isothiazol-3-yl)piperazine, has been identified as an impurity in the synthesis of other pharmaceutical compounds, such as ziprasidone (B1663615). drjcrbio.com The synthesis of related structures, such as 1-(1,2-benzisothiazol-3-yl)piperazine, has been documented in the scientific literature, often as an intermediate for creating more complex molecules. prepchem.comnih.gov The study of such bis-substituted piperazines is an active area of research, with various derivatives being explored for their potential applications. mdpi.com

Chemical and Physical Properties

Below are tables detailing some of the known chemical and physical properties of this compound and its isomer.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 223586-82-1 |

| Molecular Formula | C18H16N4S2 |

| Molecular Weight | 352.48 g/mol |

Data sourced from chemical supplier information. pharmaffiliates.comsimsonpharma.com

Table 2: Isomeric and Related Compound Information

| Compound Name | CAS Number | Molecular Formula | Note |

| 1,4-bis(benzo[d]isothiazol-3-yl)piperazine | 223586-82-1 | C18H16N4S2 | Isomer of the title compound. pharmaffiliates.comsimsonpharma.comsimsonpharma.com |

| 1-(1,2-Benzisothiazol-3-yl)piperazine | Not Available | C11H13N3S | A related synthetic intermediate. prepchem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNLCWENVIDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725069 | |

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223586-82-1 | |

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to N,N'-Bis-(benzothiazol-3-yl)piperazine Derivatives

The construction of the this compound scaffold can be achieved through several synthetic pathways, broadly categorized into conventional multistep approaches and more streamlined one-pot or multicomponent reactions.

Conventional Multistep Synthesis Approaches

Conventional methods for the synthesis of this compound derivatives typically involve a sequential construction of the molecule, often starting from pre-formed piperazine (B1678402) and benzothiazole (B30560) precursors. These multistep sequences allow for controlled introduction of substituents and purification of intermediates at each stage.

A common strategy involves the reaction of a suitably substituted 2-aminobenzothiazole with a bifunctional linker that is subsequently used to form the piperazine ring, or by reacting a pre-formed piperazine with a benzothiazole derivative. For instance, a large series of benzothiazole-piperazine compounds have been synthesized in a three-step process. This process starts with the acylation of 2-aminobenzothiazoles, followed by reactions with various N-heterocycles mdpi.comnih.gov.

Another illustrative multistep synthesis involves the initial preparation of 1,4-bis(chloroacetyl)piperazine from piperazine and chloroacetyl chloride. This activated piperazine derivative is then reacted with substituted phenols to introduce linking groups, which are further elaborated to form bis-thiosemicarbazones. Finally, cyclization with α-haloketones yields the desired piperazine-based bis(thiazole) derivatives nih.gov. This methodical approach provides a high degree of control over the final structure.

The following table summarizes a typical multistep synthetic sequence:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Piperazine, Chloroacetyl chloride | Chloroform, 0 °C | 1,4-Bis(chloroacetyl)piperazine |

| 2 | 1,4-Bis(chloroacetyl)piperazine, p-Hydroxybenzaldehyde | Methanolic KOH, DMF, reflux | 1,4-Bis(formylphenoxyacetyl)piperazine |

| 3 | 1,4-Bis(formylphenoxyacetyl)piperazine, Thiosemicarbazide | Acetic acid, reflux | Piperazine-bis(thiosemicarbazone) |

| 4 | Piperazine-bis(thiosemicarbazone), α-Haloketone | Ethanol/DMF, TEA, reflux | Piperazine-based bis(thiazole) |

This table provides a generalized representation of a multistep synthesis for piperazine-based bis(thiazole) derivatives.

One-Pot and Multicomponent Reactions

In an effort to improve synthetic efficiency, reduce waste, and save time, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of benzothiazole derivatives. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step, where all or most of the atoms of the starting materials are incorporated into the final product.

While a specific one-pot synthesis for the parent this compound is not extensively documented, the synthesis of various 2-substituted benzothiazoles has been achieved through one-pot procedures rsc.orgresearchgate.net. For example, a one-pot, three-component Knoevenagel condensation has been utilized to synthesize benzothiazole derivatives rsc.org. Another approach involves the cyclocondensation of 2-aminothiophenol with aldehydes, which can be facilitated by various catalysts in a one-pot manner researchgate.net. These methodologies suggest the potential for developing a convergent one-pot synthesis for this compound by carefully selecting the appropriate starting materials and reaction conditions.

The development of such a process would likely involve the reaction of a piperazine-1,4-dithiol or a related synthon with a suitable benzothiazole precursor in a single transformative step. The advantages of such an approach would be a significant reduction in the number of synthetic steps and purification procedures.

Functionalization and Derivatization Strategies of the Piperazine Core

The piperazine core of this compound offers opportunities for structural modification, which can be exploited to modulate the physicochemical and biological properties of the molecule. The secondary amine nature of the piperazine ring in its precursors allows for a variety of functionalization reactions.

One common strategy is the N-acylation of the piperazine nitrogen atoms. For instance, reacting piperazine with methacrylic anhydride or benzoyl chloride can introduce unsaturated or aromatic functionalities researchgate.net. The resulting N,N'-diacylpiperazines can then be used as building blocks for more complex structures.

Furthermore, the piperazine core can be functionalized by introducing linker groups. A versatile approach involves reacting 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) with phenolic compounds to attach phenoxyacetyl linkers to the piperazine nitrogens. These linkers can then be further modified to introduce other functional groups or to connect the piperazine core to other heterocyclic systems arkat-usa.org.

The following table highlights some common functionalization strategies for the piperazine core:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Acylation | Acid chlorides, Anhydrides | Acyl, Aroyl |

| N-Alkylation | Alkyl halides | Alkyl |

| Michael Addition | α,β-Unsaturated carbonyls | Substituted alkyl chains |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted alkyl chains |

Functionalization and Derivatization Strategies of the Benzothiazole Moieties

The benzothiazole rings in this compound can also be functionalized to create a diverse library of derivatives. The substitution pattern on the benzene (B151609) ring of the benzothiazole moiety can be varied by starting with appropriately substituted anilines during the synthesis of the benzothiazole precursor mdpi.com.

Electrophilic aromatic substitution reactions can be performed on the benzothiazole ring system, although the reactivity is influenced by the existing substituents and the electron-rich nature of the heterocyclic ring. For example, nitration and halogenation can introduce nitro and halo groups, respectively, onto the benzene ring of the benzothiazole. These groups can then serve as handles for further synthetic transformations, such as reduction of the nitro group to an amine, which can then be acylated or diazotized.

A review of modern synthetic approaches to benzothiazole derivatives highlights various methods for their functionalization, including the introduction of substituents at the 2-position and on the benzene ring mdpi.com. The 2-position of the benzothiazole ring is particularly amenable to functionalization, often starting from 2-aminobenzothiazole or 2-mercaptobenzothiazole.

Purification and Isolation Techniques in Synthetic Chemistry

The purification and isolation of the final this compound derivatives, as well as the intermediates in multistep syntheses, are crucial for obtaining compounds of high purity. A variety of standard laboratory techniques are employed for this purpose.

Crystallization is a common method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For piperazine derivatives, crystallization from solvents like ethanol or ethyl acetate is often effective nih.gov. In some cases, the formation of a salt, such as a diacetate salt, can facilitate purification by crystallization google.com.

Column chromatography is a widely used technique for the separation and purification of compounds from complex mixtures. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen based on the polarity of the compounds to be separated. The progress of the separation is typically monitored by thin-layer chromatography (TLC). This technique has been successfully used for the purification of benzothiazole-piperazine derivatives nih.gov.

Solvent extraction is another important technique used in the work-up of reactions to separate the desired product from unreacted starting materials, by-products, and catalysts. This method relies on the differential solubility of the compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

The purity of the isolated compounds is generally confirmed by a combination of analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the interaction of the compound with electromagnetic radiation, methods like NMR, IR, and mass spectrometry provide a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For N,N'-Bis-(benzothiazol-3-yl)piperazine, both ¹H-NMR and ¹³C-NMR would provide crucial information about the hydrogen and carbon environments, respectively.

¹H-NMR: Due to the molecule's symmetry, the ¹H-NMR spectrum is expected to be relatively simple. The protons on the piperazine (B1678402) ring would appear as a singlet or a set of multiplets, integrating to 8 protons. The four aromatic protons on each of the two identical benzothiazole (B30560) rings would produce a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.5 ppm).

¹³C-NMR: The ¹³C-NMR spectrum would confirm the number of unique carbon atoms. The symmetrical structure would result in one signal for the four equivalent methylene (B1212753) carbons of the piperazine ring. The benzothiazole moiety would show signals for its distinct carbon atoms, including those at the ring junction and the carbon atom attached to the piperazine nitrogen. Characterization of related ziprasidone (B1663615) impurities has been successfully performed using a combination of 1D and 2D NMR techniques to elucidate complex structures. nih.govbohrium.comresearchgate.net Commercial suppliers of this compound as a reference standard confirm that ¹H NMR and ¹³C NMR data are available on their Certificates of Analysis. daicelpharmastandards.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound would be expected to show characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the aromatic and aliphatic (piperazine) parts of the molecule, C=C and C=N stretching vibrations within the aromatic benzothiazole rings, and C-N stretching vibrations associated with the piperazine linkage. While specific data for this compound is not publicly available, analysis of related piperazine derivatives shows characteristic peaks for C=O, C-H, and CH₂ groups. mdpi.com Certificates of Analysis for this compound also include IR data. daicelpharmastandards.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

MS: Standard mass spectrometry would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight of approximately 352.5 g/mol . simsonpharma.com The fragmentation pattern would likely involve the cleavage of the piperazine ring or the loss of the benzothiazole moieties.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula. For this compound, HRMS would confirm the molecular formula as C₁₈H₁₆N₄S₂. simsonpharma.com This technique has been instrumental in identifying and characterizing other novel impurities of related drugs. bohrium.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique would reveal the bond lengths, bond angles, and conformation of the molecule, including the conformation of the central piperazine ring (typically a chair form) and the relative orientation of the two benzothiazole planar rings. nih.gov While crystallographic studies have been conducted on many benzothiazole and piperazine derivatives, specific crystal structure data for this compound is not found in the surveyed literature. nih.govpharmaffiliates.com

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element within a compound. The results are then compared to the theoretical values calculated from the molecular formula. For C₁₈H₁₆N₄S₂, the theoretical composition would be calculated and matched against experimental findings to verify the compound's purity and empirical formula. The structure of similar bis-piperazine compounds has been confirmed using this method. mdpi.com

| Element | Theoretical Percentage Composition (C₁₈H₁₆N₄S₂) |

| Carbon (C) | 61.34% |

| Hydrogen (H) | 4.58% |

| Nitrogen (N) | 15.89% |

| Sulfur (S) | 18.19% |

Advanced Microscopic Techniques for Morphological Insights

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), could be used to study the crystal morphology, particle size, and surface characteristics of the solid material. However, no specific studies using these techniques for this compound were identified in the search results.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N,N'-Bis-(benzothiazol-3-yl)piperazine. These methods allow for a detailed analysis of the molecule's electronic landscape, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For compounds analogous to this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to obtain optimized molecular geometry, harmonic vibrational frequencies, and atomic charges asianpubs.org. These studies are crucial for understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties. DFT provides a foundational understanding of the molecule's stability and conformational preferences.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that provides insights into a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For benzothiazole (B30560) derivatives, FMO analysis helps in understanding charge transfer within the molecule asianpubs.org.

| Parameter | Typical Value for Benzothiazole Derivatives (eV) |

|---|---|

| EHOMO | -6.0 to -5.0 |

| ELUMO | -2.5 to -1.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

| Donor NBO | Acceptor NBO | Typical Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(N)piperazine (B1678402) | π(C=C)benzothiazole | ~5-10 |

| π(C=C)benzothiazole | π(C=N)benzothiazole | ~20-30 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule. The MEP surface illustrates the charge distribution, with different colors representing regions of varying electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. For benzothiazole-containing compounds, MEP maps can identify the nitrogen and sulfur atoms of the benzothiazole ring as potential sites for interaction with electrophiles.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (in this case, this compound) to the active site of a target protein. Studies on similar benzothiazole-piperazine derivatives have explored their potential as inhibitors of various enzymes. Docking studies provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Potential targets for this compound could include neurotic enzymes, DNA gyrase, and topoisomerase II, based on studies of analogous compounds nih.govnih.govnih.govnih.gov.

| Potential Protein Target | Key Interacting Residues (Hypothetical) | Typical Docking Score (kcal/mol) |

|---|---|---|

| GIRK Channel | Ser, Tyr, Asp | -8.0 to -10.0 |

| DNA Gyrase Subunit B | Asp, Gly, Val | -7.5 to -9.5 |

| Topoisomerase II | Asp, Arg, Tyr | -9.0 to -11.0 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a target protein. By simulating the movement of atoms over a period of time, MD can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations on related benzothiazole derivatives have been used to confirm the stability of predicted binding modes from docking studies.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

While specific computational and theoretical Structure-Activity Relationship (SAR) studies on this compound are not extensively documented in publicly available literature, research on closely related benzothiazole-piperazine derivatives provides significant insights into how computational methods are employed to understand the structural requirements for their biological activity. These studies are crucial for the rational design of new, more potent analogues.

One key study focused on a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and related thiourea analogues. researchgate.net This research utilized semiempirical molecular orbital theory and Density Functional Theory (DFT) with the B3LYP/6-31G** basis set to determine the minimum energy structures of these compounds. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) analysis was then performed to correlate the structural features of these molecules with their biological activities. researchgate.net

The computational analysis involved the calculation of various molecular descriptors, including electronic and thermodynamic properties. These descriptors help in elucidating the electronic and steric factors that influence the activity of the compounds. Key parameters that were investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, binding energy, and heat of formation. researchgate.net

The HOMO-LUMO energy gap is a particularly important descriptor as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive. In the study of the N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamide derivatives, significant variations in the HOMO-LUMO energy gap were observed with different substituents on the benzamide ring, indicating that these substitutions have a marked effect on the molecule's reactivity. researchgate.net

The following table summarizes some of the calculated physicochemical properties for selected derivatives from the aforementioned study, illustrating the application of computational methods in generating data for SAR analysis.

| Compound | R Group | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Heat of Formation (kcal/mol) |

| 2a | 4-Ph | -8.762 | -1.277 | 7.485 | 3.967 | 100.957 |

| 2b | 4-Cl-2-nitro-Ph | -9.388 | -2.314 | 7.074 | 8.818 | 63.881 |

| 2c | ClCH2 | -9.021 | -1.293 | 7.728 | 5.341 | 39.025 |

| 2d | 2-OEt | -8.789 | -1.143 | 7.646 | 4.881 | 45.418 |

| 2e | Benzo researchgate.netnih.govdioxole | -8.681 | -1.198 | 7.483 | 4.801 | 48.012 |

| 2f | 2-Thiophene | -8.789 | -1.415 | 7.374 | 4.793 | 86.837 |

| 2g | 2-Furane | -8.844 | -1.361 | 7.483 | 4.901 | 63.811 |

| 2h | 2-Pyrrolidine | -8.558 | -1.14 | 7.418 | 4.673 | 81.657 |

| 2i | N-Piperidine | -8.544 | -1.112 | 7.432 | 4.549 | 74.521 |

| 2j | N-Methyl-piperazine | -8.531 | -1.063 | 7.468 | 4.418 | 91.139 |

| 2k | -(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio) | -8.925 | -2.313 | 6.612 | 10.089 | 179.799 |

| 3a | C6H5 | -8.681 | -1.213 | 7.468 | 5.213 | 134.195 |

Data sourced from a study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and their analogues. researchgate.net

Furthermore, molecular docking studies are another computational tool frequently used to investigate the SAR of benzothiazole-piperazine derivatives. nih.govnih.gov These studies simulate the binding of a ligand to the active site of a biological target, such as an enzyme or a receptor. The results can predict the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand structure to improve its binding and, consequently, its biological activity. nih.govnih.gov For instance, in silico docking studies on benzothiazole-piperazine hybrids have been used to elucidate their binding modes with enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. nih.gov

Coordination Chemistry and Ligand Properties

N,N'-Bis-(benzothiazol-3-yl)piperazine as a Ligand Scaffold

The structure of this compound features a central piperazine (B1678402) ring symmetrically substituted at its nitrogen atoms with benzothiazole (B30560) moieties. Piperazine and its derivatives are well-known in coordination chemistry for their ability to act as bridging ligands between metal centers or as part of larger chelating systems. biointerfaceresearch.comnih.govsimsonpharma.com The nitrogen atoms of the piperazine ring are potential donor sites.

Metal Complexation Studies

Synthesis of Metal Complexes

Generally, the synthesis of metal complexes with ligands similar to this compound involves the reaction of the ligand with a metal salt in a suitable solvent. simsonpharma.comqu.edu.iq The choice of solvent, reaction temperature, and the metal-to-ligand molar ratio are critical parameters that would be optimized to isolate crystalline products. For related systems, solvents such as ethanol, methanol, or acetonitrile (B52724) are commonly employed. biointerfaceresearch.comqu.edu.iq

Spectroscopic and Electrochemical Characterization of Metal Complexes

The characterization of any potential metal complexes of this compound would involve a suite of spectroscopic and electrochemical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-N and C-S bonds in the benzothiazole rings and the C-N bonds of the piperazine ring upon coordination to a metal ion would provide evidence of complex formation. New bands at lower frequencies corresponding to metal-nitrogen or metal-sulfur bonds would also be expected. biointerfaceresearch.comresearchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes would be compared to that of the free ligand. Shifts in the absorption bands and the appearance of new bands, such as d-d transitions for transition metal complexes, would give insights into the coordination environment of the metal ion. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes, with coordination-induced shifts providing information about the binding mode. nih.govbeilstein-journals.org

Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the complex, confirming its composition. biointerfaceresearch.comnih.gov

Electrochemical Studies: Techniques such as cyclic voltammetry would be employed to investigate the redox properties of the ligand and its metal complexes. rsc.orgnih.gov

Coordination Modes and Geometries in Metal Complexes

The potential coordination modes of this compound would depend on which of the nitrogen and sulfur atoms bind to the metal center(s). The piperazine nitrogens could act as a bridge between two metal ions, or the ligand could chelate to a single metal center using a combination of piperazine and benzothiazole donor atoms. The resulting coordination geometries (e.g., octahedral, tetrahedral, square planar) would be determined by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. researchgate.netijerjournal.comnih.gov Single-crystal X-ray diffraction would be the definitive method to elucidate the solid-state structure and coordination geometry. beilstein-journals.org

Redox Chemistry of this compound and its Metal Complexes

The benzothiazole moiety can be redox-active. Therefore, it is conceivable that this compound could act as a redox-non-innocent ligand, meaning the ligand itself could participate in redox reactions observed for the metal complex. beilstein-journals.orgnih.gov Electrochemical studies would be essential to probe the redox potentials of the ligand and its complexes and to determine whether electron transfer processes are metal- or ligand-centered.

Theoretical Insights into Metal-Ligand Interactions

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) would be a powerful tool to predict the properties of this compound and its metal complexes. biointerfaceresearch.comnih.govnih.govmdpi.com DFT calculations could be used to:

Optimize the geometry of the ligand and its complexes.

Predict the most stable coordination modes.

Calculate spectroscopic properties (IR, UV-Vis) to aid in the interpretation of experimental data.

Analyze the electronic structure and the nature of the metal-ligand bonding.

Investigate the redox properties of the system.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Mechanisms and Principles

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For N,N'-Bis-(benzothiazol-3-yl)piperazine, several factors would govern its self-assembly behavior. The molecule's rigid benzothiazole (B30560) units, coupled with the flexible piperazine (B1678402) linker, create a unique architecture that can lead to various packing arrangements.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

The crystal packing of this compound would be dictated by a concert of non-covalent interactions. While the molecule itself lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···S hydrogen bonds could play a significant role in stabilizing the crystal lattice. In these interactions, the hydrogen atoms on the benzothiazole and piperazine rings can interact with the nitrogen and sulfur heteroatoms of adjacent molecules.

Furthermore, as mentioned, π-π stacking interactions between the electron-rich benzothiazole rings are expected to be a dominant feature. These can occur in a face-to-face or offset fashion, significantly contributing to the cohesion of the crystal structure. The interplay of these varied non-covalent forces—from weak hydrogen bonds to π-π stacking—determines the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the solid state. Analysis of closely related benzothiazole derivatives often reveals intricate networks of such interactions. nih.govnih.gov

Formation of Cocrystals and Organic Salts

The formation of cocrystals and organic salts represents a key strategy in crystal engineering to modify the physicochemical properties of a compound. This compound possesses basic nitrogen atoms within its piperazine ring, making it a prime candidate for the formation of organic salts with acidic co-formers. The protonation of one or both of these nitrogen atoms by a suitable acid would lead to the formation of a salt, where the resulting cation is held together with the counter-ion through strong charge-assisted hydrogen bonds and other electrostatic interactions.

Cocrystallization, on the other hand, involves the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, held together by non-covalent interactions. This compound could form cocrystals with a variety of molecules that are capable of hydrogen bonding or other complementary interactions. For instance, it could co-crystallize with molecules containing hydroxyl or carboxyl groups, leading to the formation of robust supramolecular synthons. The formation of cocrystals with piperazine has been shown to improve properties like solubility and bioavailability for other compounds. mdpi.com

Host-Guest Chemistry Involving this compound

Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. While there is no specific literature detailing this compound acting as a host or guest, its structural features suggest potential in this area.

In its solid state, the crystal packing of this compound could potentially create voids or channels capable of including small solvent molecules as guests. More deliberately, the molecule could be a component in the design of larger, cage-like host structures. The rigid benzothiazole units could form the walls of a cavity, while the piperazine linkers provide the necessary angles and connections. Such a host could then selectively bind small guest molecules that fit within the cavity and have complementary electronic and steric properties. Conversely, the molecule itself could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene, driven by hydrophobic and van der Waals interactions.

Biological Activity Mechanisms and in Vitro Studies

Mechanistic Investigations of Enzyme Inhibition

Direct studies on the enzyme inhibition mechanisms of N,N'-Bis-(benzothiazol-3-yl)piperazine are not available. The following sections discuss the inhibitory activities of related, but distinct, chemical structures.

There are no specific studies demonstrating the inhibition of DNA topoisomerases by this compound.

Direct acetylcholinesterase inhibition studies for this compound have not been reported. However, a series of novel benzothiazole-piperazine derivatives were synthesized and evaluated as multifunctional ligands for Alzheimer's disease, showing modest to strong inhibition of acetylcholinesterase (AChE). researchgate.net Another study synthesized new benzothiazole-piperazine derivatives and investigated their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities using the in vitro Ellman's method. researchgate.net

There is no available research on the inhibition of Enoyl-ACP Reductase by this compound. Studies have been conducted on N,N′-bis(1,3,4-thiadiazole) moieties bearing piperazine (B1678402) as probable inhibitors of this enzyme, which are structurally different. mdpi.com

No studies were found that investigated the effect of this compound on phosphomannose isomerase or cyclooxygenase-2. Research has been published on benzoisothiazole derivatives as phosphomannose isomerase inhibitors and N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors, but these are not the specific compound of interest. nih.gov

Mechanisms of Anti-tubercular Activity (in vitro)

There is no available data on the in vitro anti-tubercular activity or the specific mechanisms of action for this compound. Research in this area has focused on other classes of compounds such as benzothiazinones that contain a piperazine moiety, which have shown potent activity against Mycobacterium tuberculosis. nih.gov

DNA/Protein Binding and Interaction Studies (in vitro, mechanistic)

The interaction of this compound derivatives with macromolecules like DNA and proteins is fundamental to their biological effects. These interactions are investigated through various spectroscopic and molecular modeling techniques.

DNA Intercalation and Groove Binding

Compounds featuring a bis-benzothiazole structure have been identified as potent DNA binding agents. jocpr.com Mechanistic studies suggest that these molecules preferentially bind to the minor groove of the DNA double helix. This mode of binding is supported by fluorescence quenching measurements, where the compound displaces fluorescent dyes like ethidium (B1194527) bromide that intercalate between DNA base pairs. jocpr.com Viscosimetry studies further corroborate this, as minor groove binding typically causes less significant changes in DNA viscosity compared to classical intercalation.

Molecular modeling of head-to-head bis-benzothiazole derivatives indicates an effective fit within the DNA minor groove. jocpr.com Furthermore, some benzothiazole (B30560) derivatives have been shown to act as human topoisomerase IIα inhibitors not by intercalation, but by binding to the minor groove and interacting directly with the enzyme, thereby preventing its function. researchgate.net Piperazine linkers in related bis-intercalating compounds, such as bisanthrapyrazoles, can become positively charged at physiological pH, promoting electrostatic interactions with the anionic phosphate (B84403) backbone of DNA in the minor groove. nih.gov

Protein Binding Mechanisms (e.g., Bovine Serum Albumin, Histamine (B1213489) H3 Receptor, Sigma-1 Receptor)

Bovine Serum Albumin (BSA): The binding of small molecules to serum albumins like BSA is crucial for their transport and bioavailability. Studies on the interaction between various heterocyclic compounds and BSA are commonly performed using fluorescence spectroscopy. The intrinsic fluorescence of BSA, primarily from its tryptophan residues, is quenched upon binding of a ligand. nih.govmdpi.com This quenching can be static (formation of a ground-state complex) or dynamic (collisional). For many heterocyclic compounds, the interaction is a static process, indicating complex formation. biointerfaceresearch.commdpi.com Binding constants (Kb) are often in the range of 103 to 105 M-1, signifying strong interaction. nih.govmdpi.com The binding is typically driven by hydrophobic and van der Waals forces, as well as hydrogen bonding. mdpi.comswu.ac.th

Histamine H3 Receptor: Benzothiazole derivatives containing a piperazine ring have been extensively investigated as non-imidazole histamine H3 (H3R) receptor antagonists. nih.govgoogle.com Structure-activity relationship studies show that 2-[1-(4-piperazinyl)]benzothiazoles exhibit moderate to good activity. The potency is influenced by the substituent on the second nitrogen of the piperazine ring; lipophilic, non-bulky groups like an n-propyl substituent can lead to potent H3 receptor antagonists with pA2 values between 7.0 and 7.2. nih.gov These antagonists are of interest for their potential in regulating the sleep-wake cycle and treating neurological conditions. nih.gov

Sigma-1 Receptor: The piperazine moiety is a key structural feature for ligands targeting sigma receptors. Several piperazine and benzylpiperazine derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, which is a therapeutic target for chronic pain. acs.orgnih.gov In comparative studies, the replacement of a piperidine (B6355638) ring with a piperazine ring has been shown to critically influence the binding affinity and selectivity for the σ1 receptor over the σ2 receptor. acs.org For example, certain benzylpiperazinyl derivatives show high σ1 receptor affinity with Ki values in the low nanomolar range (e.g., 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov

Cellular Studies on Proliferation and Apoptosis (in vitro, mechanistic)

The antiproliferative effects of benzothiazole-piperazine derivatives have been demonstrated in various cancer cell lines, with mechanisms often involving the induction of programmed cell death (apoptosis).

Impact on Cancer Cell Proliferation (in vitro)

A number of studies have reported the in vitro cytotoxic activities of benzothiazole-piperazine derivatives against a panel of human cancer cell lines. nih.govnih.govtandfonline.com Using assays such as the sulphorhodamine B (SRB) assay, researchers have determined the 50% growth inhibition (GI₅₀) concentrations for these compounds.

Derivatives have shown potent activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells. nih.govtandfonline.com Further mechanistic investigations using techniques like Hoechst staining and Fluorescence-Activated Cell Sorting (FACS) analysis have revealed that the cytotoxic effect of these compounds is linked to the induction of apoptosis. This is often accompanied by cell cycle arrest, particularly at the subG1 phase, which is a hallmark of apoptotic cells. nih.govnih.govtandfonline.com

| Compound | Substituent | HCT-116 (μM) | MCF-7 (μM) | HUH-7 (μM) | Reference |

|---|---|---|---|---|---|

| 1h | Aroyl substituted | 1.10 | 1.02 | 0.90 | nih.gov |

| 1j | Aroyl substituted | 1.30 | 1.20 | 1.10 | nih.gov |

| 1d | Varies | 1.50 | 1.50 | 1.70 | tandfonline.com |

Induction of Apoptosis Pathways (in vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic compounds. Research on various benzothiazole-piperazine derivatives has demonstrated their capability to trigger apoptotic pathways in cancer cells through in vitro studies.

One area of investigation has focused on the intrinsic, or mitochondrial, pathway of apoptosis. For instance, a novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.gov The mechanism of action for YLT322 involves the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, without affecting caspase-8, which is primarily associated with the extrinsic pathway. nih.gov This suggests that the compound triggers apoptosis by disrupting mitochondrial integrity, leading to the release of pro-apoptotic factors. nih.gov

Further supporting the role of the intrinsic pathway, studies on other benzothiazole derivatives have revealed their ability to increase the generation of reactive oxygen species (ROS) and cause a loss of the mitochondrial transmembrane potential. nih.gov This mitochondrial dysfunction is a critical event that precedes the activation of caspases. In a study on a novel piperazine derivative, C505, treatment of cancer cells led to a significant increase in apoptotic activity over time, as measured by Annexin V and 7-AAD staining. e-century.us

Moreover, research on a series of benzothiazole-piperazine derivatives has shown that these compounds can induce apoptosis by causing cell cycle arrest at the subG1 phase, which is indicative of apoptotic cell death. tandfonline.comnih.govnih.govresearchgate.net Hoechst staining and Fluorescence-Activated Cell Sorting (FACS) analysis of cells treated with these derivatives confirmed the occurrence of apoptosis. tandfonline.comnih.govnih.govresearchgate.net

Table 1: In Vitro Apoptotic Activity of a Novel Piperazine Derivative (C505) in K562 Cancer Cells

| Treatment Time (hours) | Percentage of Apoptotic Cells (%) |

| 24 | 22.0 |

| 48 | 31.2 |

| 72 | 37.9 |

| Untreated Control | 2.0 |

Data adapted from a study on a novel piperazine derivative, C505, demonstrating a time-dependent increase in apoptosis in K562 cancer cells. nih.gov

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds containing benzothiazole and piperazine moieties have been explored in various in vitro models. These studies suggest that this compound may exert anti-inflammatory effects through the modulation of key inflammatory pathways.

A significant mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Research on 1,2-benzothiazine derivatives, which are structurally related to the benzothiazole core, has indicated a potential for selective inhibition of COX-2. nih.gov This selectivity is advantageous as COX-2 is primarily induced during inflammation, while COX-1 is involved in maintaining normal physiological functions. The ability of these derivatives to preferentially inhibit COX-2 suggests a more targeted anti-inflammatory action with a potentially better safety profile. nih.gov

Furthermore, N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory responses in in vitro assays. biomedpharmajournal.org The high electron-donating capacity of the piperazine moiety has been correlated with significant anti-inflammatory activity. nih.gov Studies on various piperazine derivatives have consistently highlighted their potential as anti-inflammatory agents. thieme-connect.com

The anti-inflammatory effects of these compounds have also been confirmed in cell-based assays. For example, new 1,2-benzothiazine derivatives have shown anti-inflammatory effects in normal human dermal fibroblast (NHDF) cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov Some benzothiazole derivatives have also demonstrated notable anti-inflammatory and analgesic activities in various in vivo models, which are underpinned by their in vitro mechanisms. nih.gov

Table 2: In Vitro Anti-inflammatory Effects of N-Phenyl Piperazine Derivatives

| Compound | Concentration (µg/mL) | Anti-inflammatory Effect (%) |

| P6 | 100 | Surpassed standard control |

| P7 | Multiple concentrations | Highest potential |

| P22 | Multiple concentrations | Comparable to control |

| All Compounds | 500 | 85-90 |

Data adapted from a study on N-phenyl piperazine derivatives, indicating their significant dose-dependent anti-inflammatory potential. biomedpharmajournal.org

Tubulin Polymerization Inhibition Mechanisms (in vitro)

Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and is essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Several studies have identified benzothiazole derivatives as potent inhibitors of tubulin polymerization.

Research has shown that certain antiproliferative benzothiazoles can act as novel tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on tubulin. nih.gov One particular benzothiazole hybrid, compound 12a, demonstrated significant inhibition of tubulin polymerization with an IC50 value of 2.87 µM. nih.gov Immunofluorescence studies with this compound revealed a concentration-dependent depolymerization of interphase microtubules in cancer cells. nih.gov

Similarly, a series of diaryl benzo[b] nih.govnih.govthiazepine derivatives, which contain a benzothiazine ring system, were designed and screened as tubulin polymerization inhibitors. nih.gov A hit compound from this series, D8, exhibited potent inhibition of cancer cell growth with IC50 values in the low micromolar range and an IC50 value for tubulin polymerization inhibition of 1.20 µM. nih.gov Flow cytometry analysis indicated that this compound could induce mitotic catastrophe, a form of cell death resulting from abnormal mitosis due to microtubule disruption. nih.gov

The mechanism of action for these compounds involves binding to tubulin and preventing its assembly into microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis. nih.gov Molecular docking studies have further elucidated the binding interactions between these benzothiazole derivatives and the tubulin protein, providing a rationale for their inhibitory activity. nih.gov

Table 3: Tubulin Polymerization Inhibition by Benzothiazole and Benzothiazepine (B8601423) Derivatives

| Compound | Target | IC50 (µM) |

| Benzothiazole hybrid 12a | Tubulin Polymerization | 2.87 |

| Benzothiazepine derivative D8 | Tubulin Polymerization | 1.20 |

Data adapted from studies on a benzothiazole hybrid and a benzothiazepine derivative, showing their potent in vitro inhibition of tubulin polymerization. nih.govnih.gov

Emerging Research Directions and Potential Academic Applications

Development of Novel Molecular Probes for Biological Systems

The inherent structural features of N,N'-Bis-(benzothiazol-3-yl)piperazine make it an attractive candidate for the development of novel molecular probes. The benzisothiazole heterocycle is a known fluorophore, and the piperazine (B1678402) ring offers a versatile platform for chemical modification. Research into related benzothiazole (B30560) and piperazine compounds has paved the way for creating sensors for various biological analytes and environments.

The core principle behind using this scaffold as a molecular probe lies in the phenomenon of photoinduced electron transfer (PET). The nitrogen atoms of the piperazine ring can act as electron donors, quenching the fluorescence of the attached benzisothiazole fluorophores. Upon interaction with a specific analyte, such as a proton (in pH sensors) or a metal ion, the electron-donating ability of the piperazine nitrogen can be suppressed. This suppression halts the PET process, leading to a "turn-on" fluorescence signal. Derivatives of this compound could be engineered to be highly selective for specific biological targets, enabling the visualization and tracking of dynamic processes within living cells and tissues.

Applications in Material Science and Organic Electronics

The field of organic electronics is continually searching for novel molecules with tailored semiconducting and photophysical properties. The this compound scaffold, containing two electron-rich benzisothiazole units, presents a promising avenue for exploration in material science. The extended π-conjugated system across the benzisothiazole moieties suggests potential for charge transport, a critical property for organic semiconductors.

Recent research has demonstrated that incorporating benzothiadiazole derivatives into molecular structures can lead to materials with efficient p-type semiconducting behavior, suitable for use in Organic Field-Effect Transistors (OFETs). nih.gov These materials can exhibit high hole mobilities and function as red optical waveguides. nih.gov By analogy, the this compound core could be chemically modified to enhance intermolecular π-stacking and improve charge mobility. The introduction of various substituents onto the benzisothiazole rings could fine-tune the molecule's electronic energy levels (HOMO/LUMO) to optimize performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The symmetrical structure could also promote self-assembly into well-ordered thin films, a desirable characteristic for device fabrication.

Rational Design of Derivatives with Tuned Biological Specificity

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. nih.gov Likewise, the benzisothiazole motif is found in compounds with a wide range of biological activities, including anti-inflammatory, antidegenerative, and neuroprotective properties. nih.govnih.gov The combination of these two pharmacophores in this compound offers a rich platform for the rational design of new therapeutic agents.

The process of rational design involves making targeted chemical modifications to a lead compound to enhance its activity against a specific biological target while minimizing off-target effects. For the this compound scaffold, this could involve several strategies:

Substitution on the Benzene (B151609) Ring: Adding electron-withdrawing or electron-donating groups to the benzene portion of the benzisothiazole rings can alter the molecule's electronic profile and steric properties, influencing how it binds to a target receptor or enzyme.

Modification of the Piperazine Linker: While the parent compound has an unsubstituted piperazine, this linker could be modified. For instance, creating derivatives of related compounds like 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) shows how functional groups can be added to the second nitrogen of the piperazine ring to target different receptors. sigmaaldrich.com

Bioisosteric Replacement: The benzisothiazole moiety could be replaced with other heterocyclic systems (e.g., benzisoxazole, benzimidazole, or indazole) to probe the structural requirements for a particular biological activity and potentially improve properties like solubility or metabolic stability. nih.gov

Table 1: Potential Derivatives and Their Target Applications

| Derivative Class | Modification Strategy | Potential Biological Target/Application | Rationale |

|---|---|---|---|

| Halogenated Derivatives | Addition of F, Cl, or Br to the benzisothiazole rings. | Anticancer, Antimicrobial Agents | Halogens can enhance binding affinity and membrane permeability. |

| Hydroxy/Methoxy Derivatives | Addition of -OH or -OCH3 groups to the benzisothiazole rings. | Antioxidants, Neuroprotective Agents | Phenolic groups can act as radical scavengers. |

| Nitro Derivatives | Addition of -NO2 groups to the benzisothiazole rings. | Antimicrobial, Enzyme Inhibitors | Nitro groups are strong electron-withdrawing groups that can participate in key binding interactions. |

| Scaffold Hybrids | Replacing one benzisothiazole with another pharmacophore (e.g., coumarin, quinoline). | Multitarget-Directed Ligands (e.g., for Alzheimer's Disease) | Combines the activities of two different pharmacophores into a single molecule. |

Future Directions in Synthetic Methodology Research

The synthesis of this compound can be envisioned based on established methods for analogous compounds. The most direct route involves the reaction of 3-chloro-1,2-benzisothiazole (B19369) with piperazine in a 2:1 molar ratio. chemicalbook.com However, future research in synthetic methodology could focus on improving the efficiency, sustainability, and versatility of this process.

Key areas for advancement include:

Catalysis: Exploring transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a more efficient and general route to N,N'-diarylpiperazines. This would allow for the synthesis of a wider range of derivatives from differently substituted halo-benzisothiazoles.

Flow Chemistry: Migrating the synthesis from traditional batch reactors to continuous flow systems could offer significant advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis of a library of derivatives.

Green Chemistry: Developing synthetic routes that use greener solvents (e.g., ethanol, water, or ionic liquids) and minimize the use of hazardous reagents would align with the principles of sustainable chemistry. chemicalbook.com Electrochemical methods, which use electricity as a clean oxidant, are also a promising avenue for constructing the N-S bond in the benzisothiazole ring system. mdpi.com

Table 2: Comparison of Synthetic Strategies

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Classical Nucleophilic Substitution | Reaction of 3-chloro-1,2-benzisothiazole with piperazine, typically in a polar solvent at elevated temperature. chemicalbook.com | Straightforward, uses readily available starting materials. | Optimization of reaction conditions (temperature, solvent, base) to improve yield and purity. |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Coupling of a halo-benzisothiazole with piperazine using a palladium catalyst and a specialized ligand. | High functional group tolerance, potential for lower reaction temperatures, broader substrate scope. | Development of specific catalyst/ligand systems for the benzisothiazole scaffold. |

| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream through a microreactor. | Precise control over reaction parameters, enhanced safety, scalability, and ease of automation. | Design of flow reactor setups and optimization of flow conditions for this specific transformation. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. nih.gov | Dramatically reduced reaction times, often leading to higher yields and cleaner products. | Screening of solvents and conditions to find the optimal protocol for microwave synthesis. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties of molecules like this compound and to guide experimental research. By simulating the molecule's behavior at the atomic level, researchers can gain insights that are difficult or impossible to obtain through laboratory work alone.

Advanced computational modeling for this compound would likely focus on several key areas:

Conformational Analysis: The piperazine ring can adopt several low-energy conformations (chair, boat, twist-boat). Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and determine the preferred orientation of the two benzisothiazole rings relative to each other. This is crucial for understanding how the molecule will fit into a biological binding site or pack in a solid-state material.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecule with high accuracy. This includes predicting its HOMO/LUMO energy levels (relevant for electronics), absorption and emission spectra (for molecular probes), and atomic charges (for understanding intermolecular interactions).

Molecular Docking and Virtual Screening: For drug design applications, molecular docking can predict the binding mode and affinity of this compound and its virtual derivatives with various protein targets. nih.gov This allows for the rapid screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and biological testing.

Table 3: Computational Methods and Their Predictive Goals

| Computational Method | Objective/Goal | Predicted Properties | Application Area |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | To study the dynamic behavior and conformational preferences of the molecule over time. | Preferred 3D structure, flexibility, interaction with solvent. | Rational Drug Design, Material Science |

| Density Functional Theory (DFT) | To calculate the electronic structure and related properties. | HOMO/LUMO energies, electron density distribution, UV-Vis spectra. | Organic Electronics, Molecular Probes |

| Molecular Docking | To predict the binding orientation and affinity of the molecule to a biological target. | Binding pose, estimated binding energy (scoring function). | Rational Drug Design |

| Quantitative Structure-Activity Relationship (QSAR) | To build a statistical model correlating chemical structure with biological activity. | Predicted biological activity for new, unsynthesized derivatives. | Rational Drug Design |

Q & A

Q. What are the standard synthesis protocols for N,N'-Bis-(benzothiazol-3-yl)piperazine, and what key parameters influence yield?

Methodological Answer:

- Stepwise Synthesis : The compound is typically synthesized via coupling reactions between benzothiazole derivatives and piperazine. For example, a two-step approach may involve (1) halogenation of benzothiazole precursors and (2) nucleophilic substitution with piperazine under reflux conditions .

- Critical Parameters :

- Yield Optimization : Yields range from 40–70%, with purity verified via HPLC (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 344.445 (C₁₈H₁₆N₄S₂) .

- Infrared (IR) Spectroscopy : Detect characteristic bands for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in benzothiazole-piperazine coupling steps?

Methodological Answer:

- Variable Screening :

- Solvent Polarity : Test DMF, THF, and toluene to assess dielectric constant effects on intermediate stability.

- Catalyst Screening : Compare Cu(I), Pd(0), and ligand-free systems to identify rate-enhancing agents .

- Stoichiometry : Adjust molar ratios (e.g., 1:2 for benzothiazole:piperazine) to favor product formation.

- Case Study : In related hydrazide-triazole syntheses, yields improved from 55% to 82% by switching from THF to DMF and adding 10 mol% CuI .

Q. How to resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

Q. What strategies are effective in designing coordination polymers using this compound?

Methodological Answer:

- Ligand Design :

- Synthesis Protocol :

Q. How to analyze contradictory data in cytotoxicity assays for benzothiazole-piperazine derivatives?

Methodological Answer:

- Troubleshooting Framework :

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to identify lineage-specific effects .

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values; outliers may indicate assay interference (e.g., compound aggregation).

- Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.